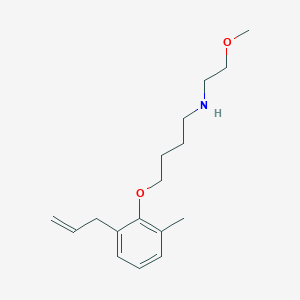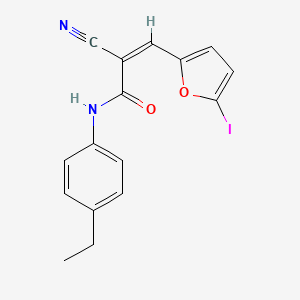
N-(4-sec-butylphenyl)-5-methyl-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-sec-butylphenyl)-5-methyl-2-furamide, also known as AM-2201, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential as a research tool. This compound is structurally similar to delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, and has been shown to interact with the same receptors in the brain.
Applications De Recherche Scientifique
N-(4-sec-butylphenyl)-5-methyl-2-furamide has been used in various scientific research applications, including studies on the endocannabinoid system, drug development, and toxicology. This compound has been shown to bind to both CB1 and CB2 receptors in the brain, which are involved in a wide range of physiological processes, including pain sensation, appetite, and mood regulation. This compound has also been used as a tool to investigate the structure-activity relationship of synthetic cannabinoids and to develop new drugs with improved therapeutic potential.
Mécanisme D'action
The mechanism of action of N-(4-sec-butylphenyl)-5-methyl-2-furamide involves its interaction with CB1 and CB2 receptors in the brain. This compound binds to these receptors in a manner similar to THC, leading to the activation of downstream signaling pathways that modulate various physiological processes. This compound has been shown to have a higher affinity for CB1 receptors than CB2 receptors, which may account for its psychoactive effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including analgesia, sedation, and euphoria. This compound has also been associated with adverse effects, such as tachycardia, hypertension, and psychosis. However, it is important to note that much of the research on this compound has been conducted in animal models, and further studies are needed to fully understand the effects of this compound in humans.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-sec-butylphenyl)-5-methyl-2-furamide in lab experiments is its similarity to THC, which allows researchers to investigate the effects of cannabinoids on the brain without the use of cannabis. However, there are also several limitations to the use of this compound in lab experiments. For example, this compound has been associated with adverse effects in animal models, which may limit its usefulness in certain studies. Additionally, the variability in the purity and quality of synthetic cannabinoids can make it difficult to accurately replicate experimental conditions.
Orientations Futures
There are several future directions for N-(4-sec-butylphenyl)-5-methyl-2-furamide research, including the development of new synthetic cannabinoids with improved therapeutic potential and the investigation of the long-term effects of these compounds on the brain. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and to determine its safety and efficacy in humans. Finally, the use of this compound in combination with other research tools, such as brain imaging techniques, may provide new insights into the mechanisms underlying cannabinoid-mediated effects on the brain.
Méthodes De Synthèse
N-(4-sec-butylphenyl)-5-methyl-2-furamide is synthesized through a multistep process that involves the reaction of 1-(5-fluoropentyl)-3-(1-naphthoyl)indole with 4-sec-butylphenylboronic acid followed by a palladium-catalyzed coupling reaction with 5-methyl-2-furoic acid chloride. The resulting product is then purified and characterized using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Propriétés
IUPAC Name |
N-(4-butan-2-ylphenyl)-5-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-4-11(2)13-6-8-14(9-7-13)17-16(18)15-10-5-12(3)19-15/h5-11H,4H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWDFXNUVUUZJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-methylphenyl)-5-[4-(trifluoromethyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5191157.png)
![4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl acetate](/img/structure/B5191170.png)

![N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B5191195.png)

![2-[2-(acetylamino)phenyl]-N-[4-(4-chlorophenoxy)phenyl]-2-oxoacetamide](/img/structure/B5191207.png)
![8-[2-(3-isopropylphenoxy)ethoxy]quinoline](/img/structure/B5191211.png)
![N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-methyl-2-pyridinamine](/img/structure/B5191214.png)


![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methyl-N-[2-(trifluoromethyl)phenyl]pentanamide](/img/structure/B5191241.png)

![1-[4-(2,3-dichlorophenoxy)butyl]pyrrolidine](/img/structure/B5191249.png)
